molecular formula C8H15BCl2N2O2 B2809975 (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid CAS No. 535934-70-4

(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid

Cat. No.: B2809975
CAS No.: 535934-70-4
M. Wt: 252.93
InChI Key: KJZMHXKWFNGQOS-UHFFFAOYSA-N
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Description

(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a dimethylamino group and a methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid typically involves the reaction of 4-dimethylaminopyridine with boronic acid derivatives. One common method includes the use of Suzuki-Miyaura coupling reactions, where an aryl halide is coupled with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often involve the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, boronate esters, and substituted pyridine derivatives, which can be further utilized in various synthetic applications.

Scientific Research Applications

(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The dimethylamino group enhances the compound’s nucleophilicity, allowing it to participate in a wide range of chemical reactions. The pyridine ring provides a stable scaffold for these functional groups, facilitating their interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.

    Pyridine-3-boronic acid: Another boronic acid derivative used in Suzuki-Miyaura coupling reactions.

    4-Methylpyridine: A simple pyridine derivative used as a building block in organic synthesis.

Uniqueness

(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid is unique due to the combination of its boronic acid group, dimethylamino group, and methyl group on the pyridine ring. This unique structure imparts distinct reactivity and selectivity, making it a versatile reagent in various chemical transformations. Its ability to form stable boron-containing compounds and participate in a wide range of reactions sets it apart from other similar compounds.

Properties

IUPAC Name

[6-(dimethylamino)-4-methylpyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O2/c1-6-4-8(11(2)3)10-5-7(6)9(12)13/h4-5,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPDQSRAEJAOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)N(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535934-70-4
Record name 535934-70-4
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